molecular formula C13H17NO3 B1284878 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid CAS No. 915923-42-1

3-[(3,3-Dimethylbutanoyl)amino]benzoic acid

Cat. No.: B1284878
CAS No.: 915923-42-1
M. Wt: 235.28 g/mol
InChI Key: FLPJVCYHCRNXQX-UHFFFAOYSA-N
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Description

3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Dimethylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzoic acids .

Scientific Research Applications

3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)8-11(15)14-10-6-4-5-9(7-10)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJVCYHCRNXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588538
Record name 3-(3,3-Dimethylbutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-42-1
Record name 3-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,3-Dimethylbutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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